molecular formula C21H26FN5O2 B2385384 N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 2034381-41-2

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2385384
M. Wt: 399.47
InChI Key: GATXICHRHBMFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C21H26FN5O2 and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the 4-(piperidin-4-ylmethyl)-5-fluoropyrimidine-2-amine, which is synthesized from commercially available starting materials. The second intermediate is the 4-isopropylphenyl oxalyl chloride, which is synthesized from 4-isopropylphenol and oxalyl chloride. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.

Starting Materials
5-fluoropyrimidine-2-carboxylic acid, 4-(piperidin-4-ylmethyl)aniline, 4-isopropylphenol, oxalyl chloride, diisopropylethylamine, N,N-dimethylformamide, ethyl acetate, methanol, triethylamine, acetonitrile, hexanes

Reaction
Synthesis of 4-(piperidin-4-ylmethyl)-5-fluoropyrimidine-2-amine, 1) 5-fluoropyrimidine-2-carboxylic acid, 4-(piperidin-4-ylmethyl)aniline, diisopropylethylamine, N,N-dimethylformamide, 80°C, 24 hours; 2) ethyl acetate, water, 70%.
Synthesis of 4-isopropylphenyl oxalyl chloride, 4-isopropylphenol, oxalyl chloride, acetonitrile, triethylamine, 0°C to room temperature, 4 hours; hexanes, 85%.
Coupling of intermediates to form final product, 1) 4-(piperidin-4-ylmethyl)-5-fluoropyrimidine-2-amine, 4-isopropylphenyl oxalyl chloride, N,N-dimethylformamide, triethylamine, 0°C to room temperature, 24 hours; 2) methanol, water, 60%.

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2/c1-14(2)16-3-5-18(6-4-16)26-20(29)19(28)23-11-15-7-9-27(10-8-15)21-24-12-17(22)13-25-21/h3-6,12-15H,7-11H2,1-2H3,(H,23,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATXICHRHBMFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

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